lambda-Tris[(1S,2S)-1,2-diphenyl-1,2-ethanediamine]cobalt(III) chloride tetrakis[3,5-bis(trifluoromethyl)phenyl]borate dihydrate SKJ-1
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Overview
Description
Lambda-Tris[(1S,2S)-1,2-diphenyl-1,2-ethanediamine]cobalt(III) chloride tetrakis[3,5-bis(trifluoromethyl)phenyl]borate dihydrate SKJ-1 is a complex coordination compound It features a cobalt(III) center coordinated by three chiral diamine ligands and a chloride ion, with a counterion of tetrakis[3,5-bis(trifluoromethyl)phenyl]borate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lambda-Tris[(1S,2S)-1,2-diphenyl-1,2-ethanediamine]cobalt(III) chloride tetrakis[3,5-bis(trifluoromethyl)phenyl]borate dihydrate SKJ-1 typically involves the following steps:
Preparation of Ligands: The chiral diamine ligands, (1S,2S)-1,2-diphenyl-1,2-ethanediamine, are synthesized through a series of organic reactions.
Coordination to Cobalt(III): The ligands are then coordinated to a cobalt(III) center in the presence of a chloride source, forming the complex.
Formation of the Counterion: The tetrakis[3,5-bis(trifluoromethyl)phenyl]borate counterion is prepared separately, often starting from sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate.
Final Assembly: The cobalt complex and the borate counterion are combined under specific conditions to yield the final product, this compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Lambda-Tris[(1S,2S)-1,2-diphenyl-1,2-ethanediamine]cobalt(III) chloride tetrakis[3,5-bis(trifluoromethyl)phenyl]borate dihydrate SKJ-1 can undergo various types of chemical reactions, including:
Oxidation and Reduction: The cobalt center can participate in redox reactions, altering its oxidation state.
Substitution Reactions: Ligands coordinated to the cobalt center can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Ligand exchange can be facilitated by using excess ligands or specific solvents.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state cobalt complexes, while substitution reactions can produce new coordination compounds with different ligands.
Scientific Research Applications
Lambda-Tris[(1S,2S)-1,2-diphenyl-1,2-ethanediamine]cobalt(III) chloride tetrakis[3,5-bis(trifluoromethyl)phenyl]borate dihydrate SKJ-1 has several applications in scientific research:
Chemistry: Used as a catalyst in various organic transformations, including polymerization and hydrogenation reactions.
Medicine: Investigated for its potential use in therapeutic agents, particularly in cancer treatment due to its ability to interact with DNA and proteins.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism by which lambda-Tris[(1S,2S)-1,2-diphenyl-1,2-ethanediamine]cobalt(III) chloride tetrakis[3,5-bis(trifluoromethyl)phenyl]borate dihydrate SKJ-1 exerts its effects involves:
Molecular Targets: The cobalt center can interact with various molecular targets, including enzymes, DNA, and proteins.
Pathways Involved: The compound can participate in redox reactions, ligand exchange, and coordination to biological molecules, influencing their function and activity.
Comparison with Similar Compounds
Lambda-Tris[(1S,2S)-1,2-diphenyl-1,2-ethanediamine]cobalt(III) chloride tetrakis[3,5-bis(trifluoromethyl)phenyl]borate dihydrate SKJ-1 can be compared with other similar compounds, such as:
Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate: Used as a catalyst and precursor in various chemical reactions.
Potassium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate: Similar applications in catalysis and chemical synthesis.
Lithium tetrakis(pentafluorophenyl)borate: Known for its use in stabilizing cationic complexes.
The uniqueness of this compound lies in its specific coordination environment and the combination of its chiral ligands and borate counterion, which confer distinct chemical and physical properties.
Properties
Molecular Formula |
C74H54BCoF24N6-4 |
---|---|
Molecular Weight |
1553.0 g/mol |
IUPAC Name |
(2-azanidyl-1,2-diphenylethyl)azanide;cobalt(3+);tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide |
InChI |
InChI=1S/C32H12BF24.3C14H14N2.Co/c34-25(35,36)13-1-14(26(37,38)39)6-21(5-13)33(22-7-15(27(40,41)42)2-16(8-22)28(43,44)45,23-9-17(29(46,47)48)3-18(10-23)30(49,50)51)24-11-19(31(52,53)54)4-20(12-24)32(55,56)57;3*15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12;/h1-12H;3*1-10,13-16H;/q-1;3*-2;+3 |
InChI Key |
USQKEZSRAUOPCI-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F.C1=CC=C(C=C1)C(C(C2=CC=CC=C2)[NH-])[NH-].C1=CC=C(C=C1)C(C(C2=CC=CC=C2)[NH-])[NH-].C1=CC=C(C=C1)C(C(C2=CC=CC=C2)[NH-])[NH-].[Co+3] |
Origin of Product |
United States |
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